1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
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Overview
Description
1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperazine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the triazole ring through a series of condensation reactions. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.
Scientific Research Applications
1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
- 1-[4-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Uniqueness
What sets 1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new drugs or materials with tailored functionalities.
Properties
IUPAC Name |
1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2/c1-2-13-17-12(18-23-13)9-19-5-7-20(8-6-19)14(22)3-4-21-11-15-10-16-21/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNUTRAJYDPFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCN(CC2)C(=O)CCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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